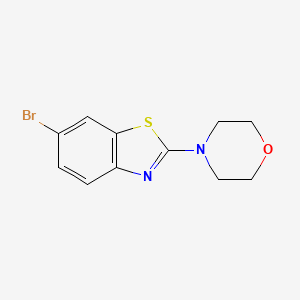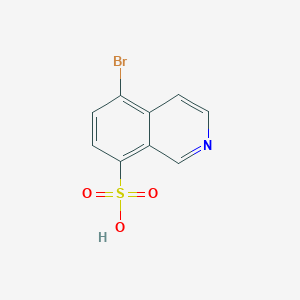
5-Bromoisoquinoline-8-sulfonic acid
描述
5-Bromoisoquinoline-8-sulfonic acid: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both bromine and sulfonic acid groups in the molecule makes it a valuable intermediate for further chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromoisoquinoline-8-sulfonic acid typically involves the bromination and sulfonation of isoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and concentrated sulfuric acid for sulfonation . The reaction conditions are carefully controlled to ensure selective bromination at the 5-position and sulfonation at the 8-position.
Industrial Production Methods:
Industrial production of this compound often involves large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization and distillation to obtain the pure compound .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromoisoquinoline-8-sulfonic acid can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the sulfonic acid group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination under controlled temperatures.
Concentrated Sulfuric Acid: Used for sulfonation at low temperatures.
Potassium Permanganate: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Formation of isoquinoline derivatives with different substituents.
Oxidation: Formation of isoquinoline-8-sulfonic acid derivatives.
Reduction: Formation of 5-bromoisoquinoline derivatives with reduced sulfonic acid groups
科学研究应用
Chemistry:
5-Bromoisoquinoline-8-sulfonic acid is used as a building block in organic synthesis. It serves as an intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology:
In biological research, the compound is used to study enzyme interactions and as a probe for investigating biological pathways involving isoquinoline derivatives.
Medicine:
Isoquinoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-Bromoisoquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules .
相似化合物的比较
Isoquinoline: A parent compound with similar structural features but lacks the bromine and sulfonic acid groups.
5-Bromoisoquinoline: Similar to 5-Bromoisoquinoline-8-sulfonic acid but without the sulfonic acid group.
Isoquinoline-8-sulfonic acid: Similar but lacks the bromine atom.
Uniqueness:
The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications in different fields .
属性
IUPAC Name |
5-bromoisoquinoline-8-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3S/c10-8-1-2-9(15(12,13)14)7-5-11-4-3-6(7)8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBHWUSEDWFDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696945 | |
| Record name | 5-Bromoisoquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862777-69-3 | |
| Record name | 5-Bromoisoquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
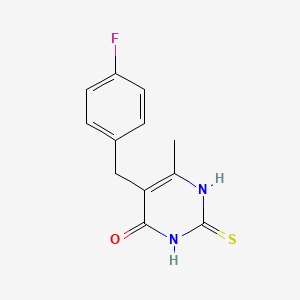
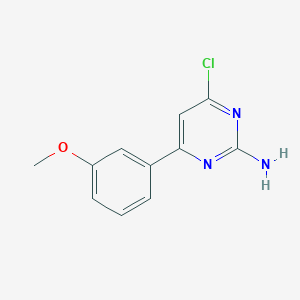
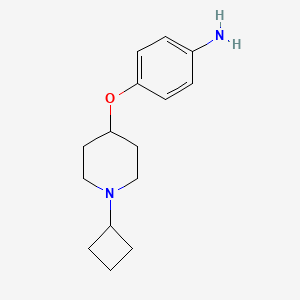
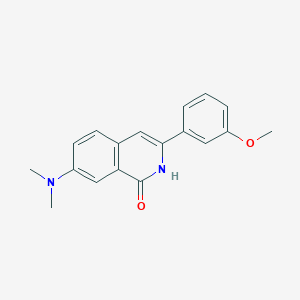
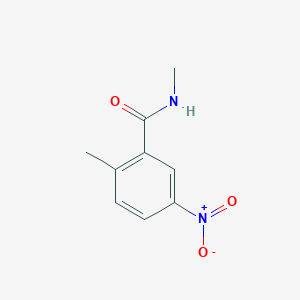
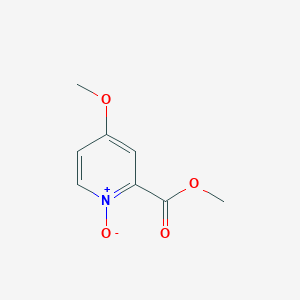
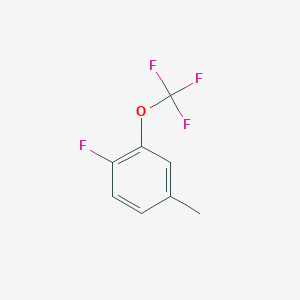
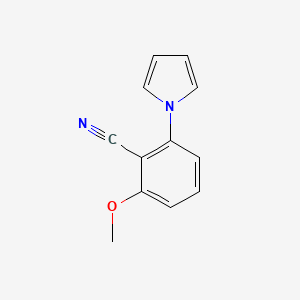
![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)
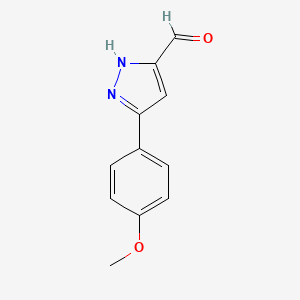
![Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3159562.png)

